

Application Note: Comprehensive Analytical Characterization of 2-Benzyl-1,3-propanediol

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Compound of Interest

Compound Name: **2-Benzyl-1,3-propanediol**

Cat. No.: **B049509**

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Introduction

2-Benzyl-1,3-propanediol (CAS: 2612-30-8) is a diol compound featuring a benzyl substituent, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers.^{[1][2]} Its structural attributes—a hydrophilic diol backbone and a hydrophobic aromatic ring—necessitate a robust, multi-faceted analytical strategy to ensure identity, purity, and quality. In drug development and chemical synthesis, rigorous characterization is paramount for process control, impurity profiling, and regulatory compliance.

This guide provides a comprehensive suite of analytical protocols for the characterization of **2-Benzyl-1,3-propanediol**, designed for researchers, quality control analysts, and drug development professionals. The methodologies detailed herein leverage fundamental principles and established techniques to create a self-validating analytical workflow.

Compound Profile:

Property	Value	Source
Chemical Name	2-Benzyl-1,3-propanediol	IUPAC
Synonym(s)	2-(Phenylmethyl)-1,3-propanediol	[2]
CAS Number	2612-30-8	[1] [2]
Molecular Formula	C ₁₀ H ₁₄ O ₂	[2]

| Molecular Weight | 166.22 g/mol |[\[2\]](#) |

Analytical Workflow Overview

A systematic approach is crucial for the complete characterization of a chemical entity. The following workflow ensures that both the structural identity and the purity of the **2-Benzyl-1,3-propanediol** sample are confirmed.

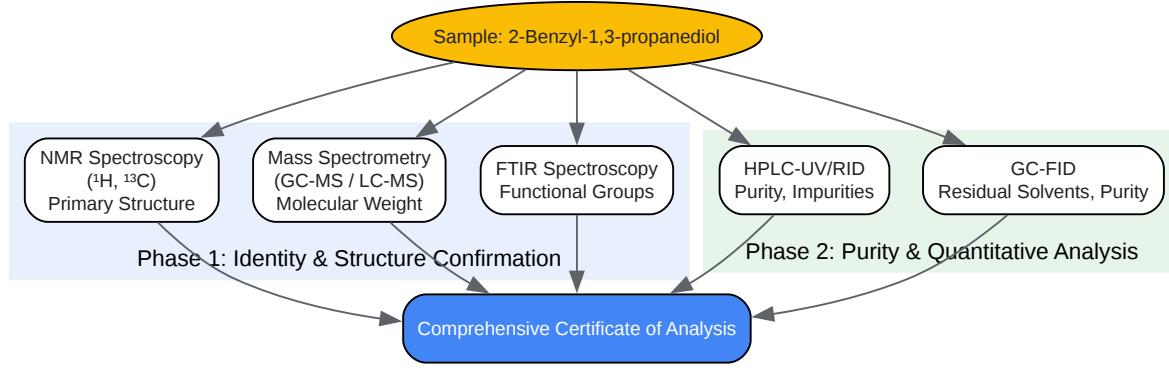


Figure 1: Integrated Analytical Workflow

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Caption: Figure 1: Integrated Analytical Workflow

Structural Elucidation and Identification Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structural determination. For **2-Benzyl-1,3-propanediol**, ¹H NMR will confirm the presence and connectivity of the benzyl and propanediol protons, while ¹³C NMR will identify all unique carbon environments. The predicted spectrum is based on analogous structures containing benzyl and propanediol moieties.[3][4]

Protocol 1: ¹H and ¹³C NMR Analysis

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **2-Benzyl-1,3-propanediol** sample.
 - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
 - Rationale: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum. CDCl₃ is a good first choice for moderately polar compounds, while DMSO-d₆ is excellent for compounds with hydroxyl groups as it allows for the observation of the -OH proton exchange.
 - Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Parameters (500 MHz Spectrometer):
 - ¹H NMR:
 - Acquire data over a spectral width of 0-12 ppm.
 - Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
 - Collect 16-32 scans for a good signal-to-noise ratio.
 - ¹³C NMR:
 - Acquire data over a spectral width of 0-220 ppm.

- Use a proton-decoupled sequence (e.g., zgpg30).
- A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.
- Data Interpretation (Predicted):
 - ¹H NMR:
 - ~7.2-7.4 ppm (multiplet, 5H): Protons of the phenyl ring.
 - ~4.5 ppm (singlet or broad singlet, 2H): Hydroxyl (-OH) protons. These may exchange with trace water in the solvent and can be confirmed by a D₂O shake experiment.
 - ~3.6-3.8 ppm (multiplet, 4H): Methylene protons adjacent to the hydroxyl groups (-CH₂OH).
 - ~2.7 ppm (doublet, 2H): Benzylic methylene protons (-CH₂-Ph).
 - ~2.0 ppm (multiplet, 1H): The methine proton (-CH-).
 - ¹³C NMR:
 - ~138-140 ppm: Quaternary aromatic carbon attached to the alkyl chain.
 - ~128-130 ppm: Aromatic CH carbons.
 - ~65 ppm: Methylene carbons adjacent to hydroxyl groups (-CH₂OH).
 - ~45 ppm: Methine carbon (-CH-).
 - ~35 ppm: Benzylic methylene carbon (-CH₂-Ph).

Mass Spectrometry (MS)

Expertise & Experience: MS provides critical information about the molecular weight and is invaluable for identifying impurities and confirming structural fragments. When coupled with a chromatographic inlet (GC or LC), it becomes a powerful tool for separation and identification. A

GC-MS method is often preferred for semi-volatile compounds like diols, but may require derivatization to improve peak shape and volatility.[5][6]

Protocol 2: GC-MS for Identity and Impurity Profiling

- Sample Preparation (Derivatization):
 - Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., Pyridine).
 - Add 100 μ L of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
 - Rationale: Silylation of the hydroxyl groups replaces the active protons with bulky, non-polar TMS groups. This increases the compound's volatility and thermal stability while reducing interactions with the GC column, resulting in sharper, more symmetrical peaks.[6]
 - Heat the mixture at 60-70°C for 30 minutes.
 - Inject an aliquot of the supernatant into the GC-MS.
- Instrument Parameters:
 - Gas Chromatograph (GC):
 - Column: A mid-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m).
 - Inlet Temperature: 250°C.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program: Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 500.
- Source Temperature: 230°C.
- Data Interpretation (Predicted for TMS derivative):
 - Molecular Ion $[M]^+$: Expect a peak corresponding to the di-TMS derivative (MW = 166.22 + 2 * 72.17 = 310.56). The molecular ion may be weak or absent in EI.
 - Key Fragments:
 - Loss of a methyl group $[M-15]^+$.
 - Fragments corresponding to the benzyl group (m/z 91, tropylium ion).
 - Fragments related to the silylated propanediol backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. For **2-Benzyl-1,3-propanediol**, the spectrum will be dominated by absorbances from the hydroxyl, alkyl, and aromatic functionalities.[7][8]

Protocol 3: FTIR Analysis

- Sample Preparation:
 - Place one drop of the neat liquid sample (if liquid at room temperature) or a small amount of the solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Rationale: ATR is a modern, rapid sampling technique that requires minimal sample preparation compared to traditional methods like KBr pellets.
- Instrument Parameters:
 - Scan Range: 4000 - 650 cm^{-1} .
 - Resolution: 4 cm^{-1} .

- Scans: Average 16-32 scans to improve the signal-to-noise ratio.
- Acquire a background spectrum of the clean ATR crystal before running the sample.
- Data Interpretation (Expected Absorption Bands):
 - $\sim 3300 \text{ cm}^{-1}$ (broad, strong): O-H stretching vibration of the hydroxyl groups.
 - $\sim 3030\text{--}3080 \text{ cm}^{-1}$ (medium): Aromatic C-H stretching.
 - $\sim 2850\text{--}2960 \text{ cm}^{-1}$ (strong): Aliphatic C-H stretching.
 - $\sim 1600, 1495, 1450 \text{ cm}^{-1}$ (medium-weak): Aromatic C=C ring stretching vibrations.
 - $\sim 1040\text{--}1080 \text{ cm}^{-1}$ (strong): C-O stretching of the primary alcohols.
 - $\sim 700\text{--}750 \text{ cm}^{-1}$ (strong): C-H out-of-plane bending, indicative of a monosubstituted benzene ring.

Purity Assessment and Quantitative Protocols High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC with UV detection is the gold standard for assessing the purity of aromatic compounds. The benzyl group provides a strong chromophore for sensitive UV detection. This method can separate the main component from non-volatile impurities arising from synthesis or degradation.[9][10]

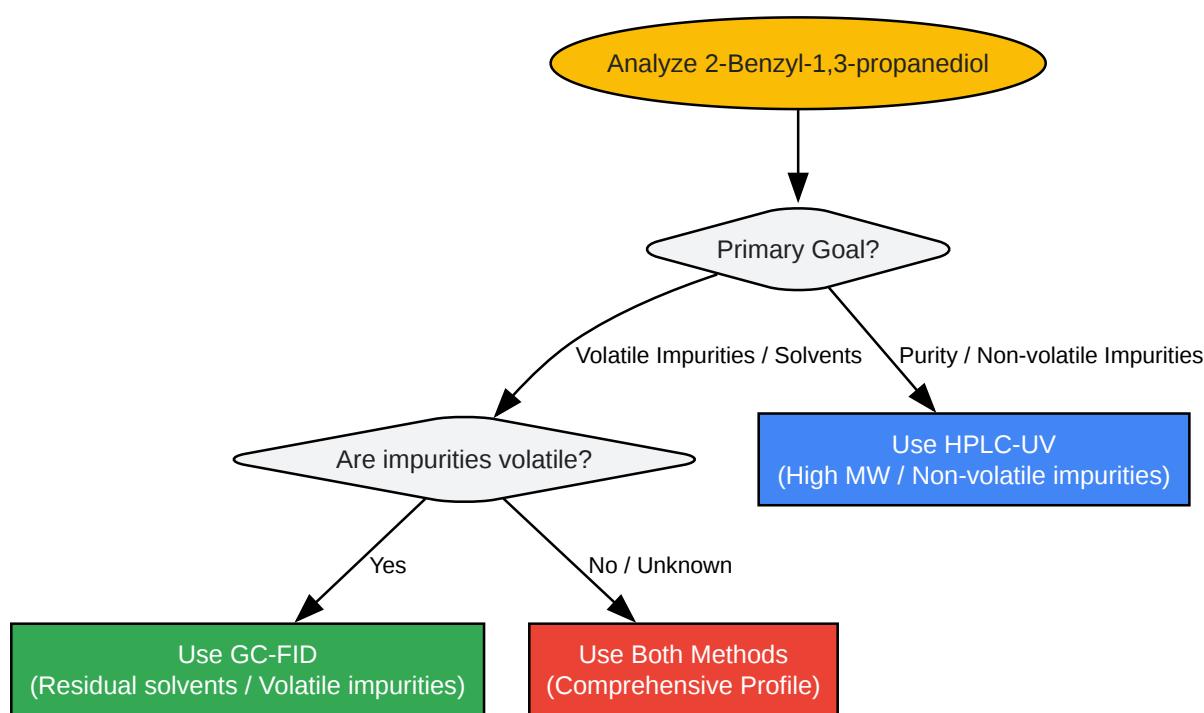


Figure 2: Chromatographic Method Selection

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Caption: Figure 2: Chromatographic Method Selection

Protocol 4: Reverse-Phase HPLC Purity Assay

- Sample and Standard Preparation:
 - Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of **2-Benzyl-1,3-propanediol** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
 - Sample Solution (1.0 mg/mL): Prepare the sample in the same manner.
 - Rationale: Using the mobile phase as the diluent prevents peak distortion and baseline disturbances that can occur from injecting a sample in a solvent stronger than the mobile phase.
- Chromatographic Conditions:

- Column: C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax, Waters SunFire).
- Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v). A small amount of acid (0.1% Formic Acid or Phosphoric Acid) can be added to the aqueous phase to improve peak shape.[\[10\]](#) [\[11\]](#)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detector: UV-Vis at 254 nm.
- Rationale: 254 nm is a common wavelength for detecting benzene rings. A temperature-controlled column compartment ensures reproducible retention times.
- Injection Volume: 10 µL.

- System Suitability and Validation:
 - System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
 - Quantification: Calculate the purity by area percent normalization.
 - $$\% \text{ Purity} = (\text{Area of Main Peak} / \text{Sum of All Peak Areas}) * 100$$
 - Validation: For a fully validated assay, perform linearity, accuracy, precision (repeatability and intermediate precision), and specificity studies according to ICH guidelines.

Gas Chromatography (GC)

Expertise & Experience: GC with a Flame Ionization Detector (FID) is an excellent method for assessing purity, especially with respect to volatile or semi-volatile impurities and residual solvents. The FID provides a near-universal response for organic compounds, making it suitable for area percent calculations. Direct injection without derivatization can be attempted, but derivatization (as in Protocol 2) often yields better chromatography for diols.[\[12\]](#)[\[13\]](#)

Protocol 5: GC-FID Purity Assay

- Sample Preparation:
 - Prepare a solution of ~1 mg/mL of **2-Benzyl-1,3-propanediol** in a suitable solvent like Methanol or Isopropanol.
- Chromatographic Conditions:
 - Column: A polar wax column (e.g., DB-WAX, HP-INNOWAX, 30 m x 0.32 mm, 0.5 µm).
 - Rationale: Polar columns provide better peak shapes for polar analytes like diols by minimizing tailing caused by interactions with active sites.
 - Inlet Temperature: 250°C (Split injection, 50:1 ratio).
 - Carrier Gas: Helium or Hydrogen at 1.5 mL/min.
 - Oven Program: Start at 80°C, hold for 2 min, ramp at 15°C/min to 240°C, hold for 10 min.
 - Detector: FID at 260°C.
- Data Interpretation:
 - Calculate the purity using area percent normalization, similar to the HPLC method.
 - Identify any known impurities by comparing their retention times with those of reference standards.

Conclusion

The analytical characterization of **2-Benzyl-1,3-propanediol** requires a combination of spectroscopic and chromatographic techniques. NMR, MS, and FTIR provide definitive structural confirmation and functional group identification. HPLC and GC are orthogonal methods that together offer a complete and reliable assessment of purity, capable of detecting both volatile and non-volatile impurities. The protocols outlined in this application note form a robust framework for the quality control and release of **2-Benzyl-1,3-propanediol** in research and industrial settings.

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